3-Nitrophenethyl methanesulfonate

Vue d'ensemble

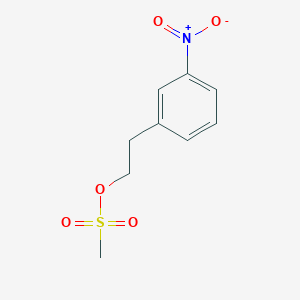

Description

3-Nitrophenethyl methanesulfonate is an organic compound with the molecular formula C9H11NO5S It is a derivative of phenethyl alcohol, where the hydroxyl group is substituted with a methanesulfonate group, and a nitro group is attached to the benzene ring

Méthodes De Préparation

The synthesis of 3-nitrophenethyl methanesulfonate typically involves the reaction of 3-nitrophenethyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3-Nitrophenethyl alcohol+Methanesulfonyl chloride→3-Nitrophenethyl methanesulfonate+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

3-Nitrophenethyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation: Although less common, the benzene ring can undergo oxidation reactions under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3-Nitrophenethyl methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 3-nitrophenethyl methanesulfonate primarily involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group acts as a leaving group, allowing the compound to react with various nucleophiles. This property is exploited in the modification of biomolecules and the synthesis of complex organic molecules.

Comparaison Avec Des Composés Similaires

3-Nitrophenethyl methanesulfonate can be compared with other similar compounds, such as:

Phenethyl methanesulfonate: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitrophenethyl chloride: Similar structure but with a chloride leaving group instead of methanesulfonate, leading to different reactivity and applications.

4-Nitrophenethyl methanesulfonate: The nitro group is in a different position on the benzene ring, affecting the compound’s chemical properties and reactivity.

Activité Biologique

3-Nitrophenethyl methanesulfonate (3-NPMS) is a chemical compound that has garnered attention in various fields, particularly in biochemistry and pharmacology. Its biological activities, including antimicrobial properties and potential applications in reducing methane emissions in agricultural practices, are of significant interest.

3-NPMS is an aromatic sulfonate derivative characterized by a nitro group attached to a phenethyl moiety. This structure contributes to its reactivity and biological activity. The compound can be synthesized through various methods, typically involving the reaction of phenethyl alcohol with methanesulfonyl chloride in the presence of a base.

Antimicrobial Properties

Research indicates that 3-NPMS exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis. The mechanism of action appears to involve the disruption of bacterial cell walls and interference with metabolic pathways, making it a candidate for further development as an antibacterial agent .

Methane Mitigation

One of the most promising applications of 3-NPMS is its role in mitigating methane production in livestock. Studies have shown that compounds similar to 3-NPMS can significantly reduce enteric methane emissions from ruminants. For instance, 3-nitro-1-propionic acid (3-NPA), a related compound, has been reported to decrease methane production by up to 90% in vitro . This reduction is attributed to the alteration of microbial populations in the rumen, favoring those that metabolize nitrocompounds.

Case Studies

- Antimicrobial Screening : A study conducted on various nitrophenyl disulfides, including derivatives of 3-NPMS, revealed their significant inhibitory effects on S. aureus and B. anthracis. The results indicated that structural modifications could enhance bioactivity against specific bacterial strains .

- Methane Production Studies : In a controlled study examining the effects of 3-NPA (closely related to 3-NPMS), it was found that doses between 3 mM and 9 mM effectively reduced methane emissions while maintaining rumen fermentation efficiency. The cultures treated with higher concentrations showed a dramatic decrease in methane production, confirming the potential application of nitrocompounds in livestock management .

Data Tables

| Study | Organism Tested | Effect Observed | Concentration Used |

|---|---|---|---|

| Antimicrobial Screening | S. aureus | Significant growth inhibition | Various |

| Methane Production Reduction | Rumen microbial cultures | Up to 90% reduction in methane | 3 mM - 12 mM |

The biological activity of 3-NPMS can be attributed to its ability to interact with microbial enzymes and cellular structures. For example, its nitro group may facilitate redox reactions that lead to the production of reactive nitrogen species, which can be toxic to certain bacteria but beneficial for altering microbial communities in the rumen .

Propriétés

IUPAC Name |

2-(3-nitrophenyl)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-16(13,14)15-6-5-8-3-2-4-9(7-8)10(11)12/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUGJKOKDLWVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.